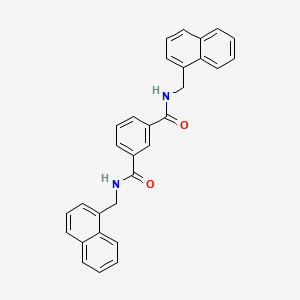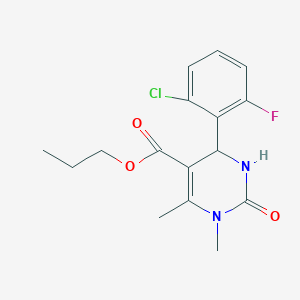![molecular formula C24H21NO B11506983 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol](/img/structure/B11506983.png)
3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is an organic compound with the molecular formula C24H21NO It is a derivative of acridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol typically involves multi-component condensation reactions. One common method includes the condensation of 2-naphthol, aromatic aldehydes, and cyclic 1,3-dicarbonyl compounds. This reaction is often catalyzed by ionic liquids such as [NSPTEA][HSO4] under solvent-free conditions, which offers high yields, ease of recovery, short reaction times, and reusability of the catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and efficient catalytic processes are likely employed to scale up the synthesis. The use of recyclable catalysts and solvent-free conditions are key considerations in industrial applications to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The acridine ring can be reduced under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenolic group yields quinones, while reduction of the acridine ring results in dihydroacridine derivatives.
Scientific Research Applications
3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism by which 3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol exerts its effects involves interactions with molecular targets such as DNA and proteins. The phenolic group can form hydrogen bonds, while the acridine moiety can intercalate between DNA bases, disrupting normal cellular processes. These interactions can lead to changes in gene expression and protein function, making the compound useful in various biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Acridin-9(10H)-one: A structurally related compound with similar aromatic features.
3,6-Di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one: A thermally activated delayed fluorescence material used in organic light-emitting diodes (OLEDs).
Uniqueness
3-(9-Methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C24H21NO |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3-(9-methyl-8,9,10,11-tetrahydrobenzo[a]acridin-12-yl)phenol |
InChI |
InChI=1S/C24H21NO/c1-15-9-11-20-22(13-15)25-21-12-10-16-5-2-3-8-19(16)24(21)23(20)17-6-4-7-18(26)14-17/h2-8,10,12,14-15,26H,9,11,13H2,1H3 |
InChI Key |
QVNOWAFPHUBVIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C1)C5=CC(=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amino}-N-(2-methylphenyl)cyclohexanecarboxamide](/img/structure/B11506910.png)
![1-(3-phenyl-1,5,6,10b-tetrahydroimidazo[5,1-a]isoquinolin-2(3H)-yl)ethanone](/img/structure/B11506916.png)

![8-(3-methoxypropyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11506921.png)
![6-Diphenylamino-4-morpholin-4-yl-1H-[1,3,5]triazin-2-one](/img/structure/B11506936.png)
![(5Z)-5-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylidene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B11506939.png)
![N-[2-(7-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B11506940.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11506947.png)

![12-chloro-5-(4-methoxyphenyl)-11,13-dimethyl-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11506959.png)
![2-chloro-5-[(4-oxooctahydroquinolin-1(2H)-yl)sulfonyl]-N-phenylbenzamide](/img/structure/B11506970.png)
![2,2'-[(2-oxopropane-1,3-diyl)disulfanediyl]bis[N-(naphthalen-2-yl)acetamide]](/img/structure/B11506972.png)
![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11506974.png)
![6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene](/img/structure/B11506979.png)
